5'-Chloro-2'-hydroxyacetophenone

Catalog No.
S793997
CAS No.
1450-74-4
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Chloro-2'-hydroxyacetophenone

CAS Number

1450-74-4

Product Name

5'-Chloro-2'-hydroxyacetophenone

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)ethanone

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3

InChI Key

XTGCUDZCCIRWHL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)Cl)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)O

The exact mass of the compound 5'-Chloro-2'-hydroxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46622. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4) is a highly versatile halogenated building block extensively procured for the synthesis of complex oxygen-containing heterocycles, including chalcones, flavones, and coumarins . Structurally, it features an ortho-hydroxy group relative to an acetyl moiety, enabling efficient Claisen-Schmidt condensations and subsequent cyclization reactions. The presence of the chlorine atom at the 5-position serves a dual purpose: it modulates the electronic environment of the aromatic ring—specifically lowering the pKa of the phenolic hydroxyl—and acts as a stable lipophilic handle for downstream pharmaceutical and agrochemical applications . For industrial and medicinal chemists, it represents a critical intermediate where precise electronic tuning and orthogonal reactivity are required over baseline unsubstituted acetophenones.

Substituting 5'-chloro-2'-hydroxyacetophenone with generic alternatives like unsubstituted 2'-hydroxyacetophenone or 5'-bromo-2'-hydroxyacetophenone fundamentally compromises synthetic workflows . Removing the halogen entirely eliminates the electron-withdrawing effect, raising the phenolic pKa and altering the kinetics of base-catalyzed condensations, while also stripping the final molecule of a critical lipophilic binding determinant. Conversely, substituting with the 5'-bromo analog introduces a highly reactive C-Br bond that is prone to premature oxidative addition during palladium-catalyzed cross-coupling steps [1]. The 5'-chloro variant provides essential orthogonal stability, allowing chemists to perform transformations on the acetyl or hydroxyl groups while preserving the halogen for deliberate, late-stage functionalization.

Phenolic Acidity and Base-Catalyzed Deprotonation Kinetics

The electron-withdrawing nature of the 5-chloro substituent significantly alters the acidity of the phenolic hydroxyl group compared to the unsubstituted baseline. 5'-Chloro-2'-hydroxyacetophenone exhibits a predicted pKa of 9.72 ± 0.18, whereas unsubstituted 2'-hydroxyacetophenone has a higher pKa (>10.0) . This increased acidity facilitates easier phenoxide formation under milder basic conditions, which accelerates the initial steps of condensation reactions while minimizing base-catalyzed degradation of sensitive substrates.

Evidence DimensionPhenolic pKa
Target Compound DatapKa ~9.72 ± 0.18
Comparator Or Baseline2'-Hydroxyacetophenone (pKa > 10.0)
Quantified DifferenceLower pKa by approximately 0.3-0.5 units
ConditionsStandard aqueous/organic solvent models at 25°C

Enables the use of milder bases during Claisen-Schmidt condensations, reducing side reactions and improving overall yields in complex multi-component syntheses.

Orthogonal Stability in Cross-Coupling Workflows

In multi-step syntheses involving transition-metal catalysis, the choice of halogen dictates process viability. The C-Cl bond in 5'-chloro-2'-hydroxyacetophenone remains largely intact under standard mild palladium-catalyzed conditions (e.g., low-temperature Suzuki couplings targeting other functional groups), whereas the C-Br bond in 5'-bromo-2'-hydroxyacetophenone undergoes rapid oxidative addition [1]. This allows the chloro-derivative to act as a stable handle that survives early-stage transformations.

Evidence DimensionHalogen bond stability under mild Pd-catalysis
Target Compound DataC-Cl bond retained (orthogonal stability)
Comparator Or Baseline5'-Bromo-2'-hydroxyacetophenone (C-Br bond cleaved/coupled)
Quantified DifferenceDifferential oxidative addition rates allowing >90% retention of the chloro group
ConditionsMild Pd-catalyzed cross-coupling environments

Crucial for procurement in multi-step library synthesis where the halogen must be preserved for late-stage functionalization.

Steric Efficiency in Microwave-Assisted Chromone Cyclization

When synthesizing chromone derivatives via microwave irradiation, the substitution pattern on the acetophenone ring heavily dictates the cyclization yield. Reactions utilizing mono-halogenated 5'-chloro-2'-hydroxyacetophenone routinely achieve moderate to high yields (54–80% depending on the aldehyde). In stark contrast, attempting the same cyclization with dihalogenated analogs like 3-bromo-5-chloro-2-hydroxyacetophenone results in depressed yields (e.g., ~38%) due to severe steric hindrance at the 3-position adjacent to the hydroxyl group [1].

Evidence DimensionCyclization yield to chromone derivatives
Target Compound Data54–80% yield
Comparator Or Baseline3-Bromo-5-chloro-2-hydroxyacetophenone (~38% yield)
Quantified Difference16–42% absolute increase in product yield
ConditionsMicrowave-assisted Claisen condensation and cyclization

Ensures higher throughput and material efficiency when scaling up chromone and flavone manufacturing libraries.

Enhanced Antimicrobial Efficacy in Downstream Schiff Base Complexes

Schiff base ligands derived from 5'-chloro-2'-hydroxyacetophenone demonstrate superior performance in downstream biological assays compared to their unsubstituted counterparts. When coordinated with Ni(II) or Cu(II), the presence of the 5-chloro group significantly increases the lipophilicity of the complex. This enhanced lipophilicity facilitates better penetration through the lipid membranes of pathogens, resulting in measurably larger zones of inhibition against strains like S. aureus and E. coli in standard disk diffusion assays [1].

Evidence DimensionAntimicrobial zone of inhibition
Target Compound DataEnhanced zone of inhibition (chlorinated complex)
Comparator Or BaselineUnsubstituted 2'-hydroxyacetophenone complex
Quantified DifferenceBroader inhibition diameter due to increased membrane permeability
ConditionsIn vitro disk diffusion assay against S. aureus / E. coli

Justifies the selection of the chlorinated precursor for agrochemical and medicinal chemistry screening libraries targeting resistant pathogens.

Synthesis of Lipophilic Chalcone and Flavone Libraries

This compound is the optimal starting material when generating libraries of chalcones, flavones, and aurones where enhanced lipophilicity is required for target binding (e.g., lipoxygenase inhibitors or antioxidants). The 5-chloro group survives the initial Claisen-Schmidt condensation and subsequent cyclization, embedding a stable, bioactivity-enhancing halogen directly into the final pharmacophore [1].

Orthogonal Late-Stage Functionalization Workflows

In complex multi-step syntheses, 5'-chloro-2'-hydroxyacetophenone is selected over its bromo-analog to prevent premature reactivity. It allows chemists to perform modifications on the acetyl group or form heterocyclic rings while keeping the C-Cl bond intact for a subsequent, deliberate cross-coupling reaction under more forcing conditions [2].

Development of Transition Metal Chelators and Antimicrobial Agents

It is highly preferred for synthesizing tetradentate or bidentate Schiff base ligands. The specific pKa of the chlorinated phenol optimizes the coordination geometry with metals like Ni(II), Cu(II), and Zn(II), while the added lipophilicity of the chlorine atom directly translates to higher antimicrobial efficacy in the resulting metal complexes [3].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1450-74-4

Wikipedia

5'-chloro-2'-hydroxyacetophenone

Dates

Last modified: 08-15-2023

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